molecular formula C24H37N5O4 B12321109 4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine

4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B12321109
M. Wt: 459.6 g/mol
InChI Key: WWXXNIKKZNJTKM-UHFFFAOYSA-N
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Description

4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine is a compound that belongs to the class of azido-modified unnatural amino acids. These compounds are characterized by the presence of an azide group, which is known for its vibrational reporter properties. The compound is used in various scientific research applications due to its unique chemical properties .

Chemical Reactions Analysis

4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized under specific conditions.

    Reduction: The azide group can be reduced to an amine group.

    Substitution: The azide group can participate in substitution reactions, often with nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium. .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves its incorporation into proteins, where the azide group acts as a vibrational reporter. This allows researchers to study protein hydration and other molecular interactions with high spatial resolution. The molecular targets and pathways involved depend on the specific protein and experimental conditions .

Comparison with Similar Compounds

Similar compounds include other azido-modified unnatural amino acids such as:

Properties

IUPAC Name

4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXXNIKKZNJTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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